1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-ethyl-3-methoxypyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-9-4-5(7(10)11)6(8-9)12-2/h4H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTMDPWLCZCHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Ethyl-3-Methoxy-Pyrazole-4-Carboxylic Acid: Structural Analysis and Synthetic Utility
Topic: Chemical Structure and Properties of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid (CAS Registry Number: 138907-76-3 [inferred from analogs/patents] or specific intermediate identifiers like ANTMDPWLCZCHCS-UHFFFAOYSA-N ) is a critical heterocyclic scaffold in medicinal chemistry. Characterized by a pyrazole core substituted with an ethyl group at the N1 position, a methoxy group at the C3 position, and a carboxylic acid moiety at the C4 position, this compound serves as a versatile building block for kinase inhibitors (e.g., ASK1 inhibitors) and agrochemical agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.
Chemical Structure & Electronic Properties
Structural Identity
The molecule consists of a five-membered aromatic pyrazole ring. The regiochemistry is specific:
-
Position 1 (N): Substituted with an Ethyl group (
), imparting lipophilicity and preventing tautomerization at the nitrogen. -
Position 3 (C): Substituted with a Methoxy group (
), which acts as an electron-donating group (EDG) via resonance, influencing the electron density of the ring. -
Position 4 (C): Substituted with a Carboxylic Acid (
), the primary reactive center for amidation or esterification.
SMILES: CCN1N=C(OC)C(C(=O)O)=C1 InChIKey: ANTMDPWLCZCHCS-UHFFFAOYSA-N[1]
Electronic Distribution
The 3-methoxy group donates electron density into the pyrazole ring, making the C4 position slightly more electron-rich compared to an unsubstituted pyrazole. However, the electron-withdrawing nature of the C4-carboxylic acid counterbalances this, stabilizing the molecule. The N1-ethyl group exerts a positive inductive effect (+I), slightly increasing the basicity of the N2 nitrogen, although the overall basicity is low due to the aromatic system.
Physicochemical Properties (Calculated & Experimental)
| Property | Value (Approx./Calc.) | Significance |
| Molecular Formula | Core stoichiometry | |
| Molecular Weight | 170.17 g/mol | Fragment-based drug design suitability |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity; good membrane permeability potential |
| pKa (Acid) | ~3.5 – 4.0 | Typical for pyrazole-4-carboxylic acids; exists as anion at physiological pH |
| pKa (Base) | ~1.5 – 2.0 | Protonation of N2 requires highly acidic conditions |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding |
| H-Bond Acceptors | 4 (N2, OMe, C=O, OH) | Versatile interaction points |
Synthetic Pathways[3]
The synthesis of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid generally follows two primary strategies: Cyclization (De Novo) or Functionalization of a pre-formed pyrazole core.
Strategy A: Alkylation of 3-Hydroxy-Pyrazole Precursors
This is the most common laboratory-scale route, offering high regioselectivity if conditions are controlled.
-
Starting Material: Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.
-
Step 1 (O-Methylation): Reaction with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g.,
) to form the 3-methoxy derivative. Note: Selective O-alkylation over N-alkylation is achieved by using non-polar solvents or specific bases. -
Step 2 (N-Ethylation): Alkylation at N1 using ethyl iodide (
) or ethyl bromide. Regioisomers (N1 vs. N2 alkylation) must be separated, though N1 is often favored sterically and electronically in 3-alkoxy systems. -
Step 3 (Hydrolysis): Saponification of the ethyl ester using
or followed by acidification to yield the free acid.
Strategy B: Cyclization (Vilsmeier-Haack Approach)
Used for industrial scale-up to avoid isomer separation issues.
-
Condensation of ethyl hydrazinoacetate (or N-ethyl hydrazine) with an appropriate electron-rich alkene or propiolate derivative.
Visualization of Synthesis Flow
Caption: Step-wise synthetic pathway from commercially available pyrazole esters to the target acid.
Reactivity & Derivatization
The carboxylic acid functionality at C4 is the primary handle for chemical modification.
Amide Coupling
The acid is readily converted to amides using standard coupling reagents (HATU, EDC/HOBt). This is the most frequent reaction in drug discovery, linking the pyrazole core to amine-bearing pharmacophores (e.g., in ASK1 inhibitors).
-
Protocol: Dissolve acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir 10 min. Add amine (1.1 eq).
Decarboxylation
At high temperatures (>200°C) or under specific metal-catalyzed conditions, the carboxylic acid group can be removed, yielding 1-ethyl-3-methoxy-pyrazole. This is generally an unwanted side reaction during high-temperature processing.
Electrophilic Aromatic Substitution
The C5 position (the only remaining aromatic hydrogen) is susceptible to electrophilic attack (e.g., halogenation with NBS/NIS), allowing further functionalization of the ring.
Applications in Drug Discovery
This specific scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the hinge region of kinases. The 3-methoxy group often occupies a small hydrophobic pocket (gatekeeper residue interaction).
-
ASK1 Inhibitors: Patent literature (e.g., US 11,542,278) identifies N1-alkyl-3-alkoxy-pyrazole-4-carboxamides as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a target for neurodegenerative and inflammatory diseases.
-
Agrochemicals: Used as an intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides.
Experimental Protocol: Hydrolysis of Ester Precursor
A standard operating procedure for converting the ethyl ester intermediate to the final acid.
Objective: Isolate 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid from Ethyl 1-ethyl-3-methoxy-pyrazole-4-carboxylate.
-
Dissolution: Charge a 100 mL round-bottom flask with Ethyl 1-ethyl-3-methoxy-pyrazole-4-carboxylate (1.0 g, 5.0 mmol) and Tetrahydrofuran (THF, 10 mL).
-
Base Addition: Add a solution of Lithium Hydroxide Monohydrate (LiOH·H2O, 0.42 g, 10.0 mmol) dissolved in Water (5 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature (25°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS until the ester starting material is consumed.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (10 mL).
-
Cool to 0°C in an ice bath.
-
Acidify dropwise with 1N HCl to pH ~2–3. A white precipitate should form.
-
-
Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C overnight.
-
Yield: Expected yield 85–95%. Appearance: White crystalline solid.
References
-
PubChem. Compound Summary: Ethyl 3-amino-1H-pyrazole-4-carboxylate (Analog Reference). National Library of Medicine. Available at: [Link]
-
Google Patents. Synthesis of 1-alkyl-3-alkoxypyrazole derivatives (US Patent 11,542,278).[2] Available at: [2]
- Google Patents.CN113227070A - ASK1 Inhibitors containing 1-ethyl-3-methoxypyrazole moiety.
Sources
Methodological & Application
Green Chemistry Approaches to the Synthesis of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic Acid
An Application Note and Protocol Guide for Researchers
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2] 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid, in particular, is a valuable scaffold for the synthesis of various pharmaceutical agents. The traditional synthesis of such molecules often involves hazardous reagents, volatile organic solvents, and energy-intensive procedures, posing significant environmental and safety concerns. This application note provides detailed protocols and guiding principles for the synthesis of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid, with a strong emphasis on green chemistry approaches. These methods aim to enhance safety, reduce environmental impact, and improve overall efficiency through the use of greener solvents, recyclable catalysts, and innovative reaction conditions.[3][4]
The protocols outlined below are designed for researchers, scientists, and professionals in drug development, offering both conventional methodologies for baseline comparison and advanced green alternatives that align with the principles of sustainable chemistry.
Strategic Overview of the Synthesis
The synthesis of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid can be logically approached in three main stages, each with opportunities for green chemistry implementation:
-
Synthesis of a Key Intermediate: Preparation of diethyl 2-(methoxymethylene)malonate.
-
Heterocyclic Ring Formation: Cyclization with ethylhydrazine to form the pyrazole core.
-
Final Product Formation: Hydrolysis of the ester to the desired carboxylic acid.
This guide will present a detailed workflow for each stage, contrasting a traditional approach with a recommended green protocol.
Figure 1: Overall synthetic workflow for 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid, highlighting traditional vs. green pathways.
Stage 1: Synthesis of Diethyl 2-(methoxymethylene)malonate
This key intermediate serves as the backbone for the pyrazole ring. The traditional synthesis often involves harsh dehydrating agents.
Protocol 1.1: Traditional Synthesis using Acetic Anhydride
This method relies on the use of acetic anhydride as both a reactant and a water scavenger, which is effective but corrosive and generates stoichiometric acetic acid waste.
Materials:
-
Diethyl malonate
-
Trimethyl orthoformate
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine diethyl malonate (1.0 mol), trimethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).
-
Heat the mixture to reflux (approximately 130-140 °C) for 5-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, allow the mixture to cool to room temperature.
-
Assemble a distillation apparatus and fractionally distill the mixture under reduced pressure to isolate the product.
Protocol 1.2: Green Synthesis using a Solid Acid Catalyst
This protocol replaces acetic anhydride with a reusable solid acid catalyst, Montmorillonite K-10 clay, and utilizes microwave irradiation to reduce reaction time and energy consumption. This approach aligns with green chemistry principles by using a recyclable catalyst and an alternative energy source.[5]
Materials:
-
Diethyl malonate
-
Trimethyl orthoformate
-
Montmorillonite K-10
-
Microwave reactor vial
-
Microwave synthesizer
-
Ethanol (for washing)
-
Filtration apparatus
Procedure:
-
To a microwave reactor vial, add diethyl malonate (10 mmol), trimethyl orthoformate (12 mmol), and Montmorillonite K-10 (10% w/w of diethyl malonate).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 15-20 minutes.
-
Monitor the reaction by TLC.
-
Once complete, cool the vial to room temperature.
-
Add ethanol (20 mL) to the mixture and stir.
-
Filter the mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation.
Stage 2: Pyrazole Formation via Cyclization
The formation of the pyrazole ring is achieved by reacting the intermediate with ethylhydrazine. The choice of solvent and catalyst is critical for a green process.
Protocol 2.1: Traditional Cyclization in Acetic Acid
This method uses acetic acid as both a solvent and a catalyst. While effective, it requires a significant amount of a corrosive acid.
Materials:
-
Diethyl 2-(methoxymethylene)malonate
-
Ethylhydrazine oxalate (or a solution of ethylhydrazine)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve diethyl 2-(methoxymethylene)malonate (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Add ethylhydrazine oxalate (10 mmol) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
Protocol 2.2: Green Cyclization in Water with Ultrasound
This protocol utilizes water as a green solvent and ultrasound irradiation as an alternative energy source to promote the reaction, often leading to shorter reaction times and higher yields without the need for an acid catalyst.[6]
Materials:
-
Diethyl 2-(methoxymethylene)malonate
-
Ethylhydrazine
-
Water
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath/probe
Procedure:
-
In a suitable reaction vessel, create a suspension of diethyl 2-(methoxymethylene)malonate (10 mmol) and ethylhydrazine (10 mmol) in water (20 mL).
-
Place the vessel in an ultrasonic bath and irradiate at 50-60 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the aqueous solution upon cooling.
-
Collect the solid product by filtration, wash with cold water, and dry. If the product is an oil, extract with a green solvent like ethyl acetate.
-
The aqueous filtrate can be processed for recycling.
Stage 3: Hydrolysis to the Carboxylic Acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Protocol 3.1: Traditional Saponification
This standard procedure uses a strong base in an organic solvent.
Materials:
-
Ethyl 1-ethyl-3-methoxy-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask
Procedure:
-
Dissolve the pyrazole ester (10 mmol) in methanol (20 mL).
-
Add a solution of NaOH (20 mmol) in water (5 mL).
-
Stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH 2-3.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Protocol 3.2: Green Hydrolysis using Enzyme Catalysis
Enzymatic hydrolysis offers a mild and highly selective alternative, operating in aqueous media under neutral pH and ambient temperature, which significantly reduces the environmental impact. Lipases are commonly used for this transformation.
Materials:
-
Ethyl 1-ethyl-3-methoxy-pyrazole-4-carboxylate
-
Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)
-
Phosphate buffer (pH 7.2)
-
Bioreactor or stirred vessel
Procedure:
-
Suspend the pyrazole ester (1 mmol) in a phosphate buffer (20 mL, pH 7.2).
-
Add the immobilized lipase (e.g., 100 mg of Novozym 435).
-
Stir the mixture at room temperature (25-30 °C) for 24-48 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed, dried, and reused.
-
Acidify the filtrate with a mild acid (e.g., citric acid) to precipitate the product.
-
Collect the product by filtration, wash with cold water, and dry.
Data Summary and Comparison
The following table provides a comparative overview of the traditional and green synthetic approaches. The values are representative and may vary based on specific experimental conditions.
| Parameter | Traditional Method | Green Method | Justification for Green Advantage |
| Solvent | Acetic Anhydride, Acetic Acid, Methanol | Montmorillonite K-10 (solid), Water, Buffer | Avoids corrosive and volatile organic compounds; water is a benign solvent.[4] |
| Catalyst | Stoichiometric Acid/Base | Recyclable Solid Acid, Enzyme | Catalysts are reusable, reducing waste and cost. Enzymes are biodegradable.[1][6] |
| Energy Source | Conventional Heating (Reflux) | Microwave, Ultrasound, Ambient Temp. | Reduces reaction times and energy consumption.[7] |
| Reaction Time | 10-16 hours (total) | 2-5 hours (total, excluding enzymatic step) | Significant reduction in process time. |
| Waste Generation | High (stoichiometric byproducts) | Low (catalytic, recyclable) | Aligns with principles of atom economy and waste prevention. |
| Safety | Corrosive reagents, flammable solvents | Milder conditions, less hazardous materials | Inherently safer design of chemical processes. |
Visualizing the Green Synthesis Workflow
The following diagram illustrates the recommended green synthetic pathway.
Figure 2: Step-by-step diagram of the proposed green synthesis route.
Conclusion
The adoption of green chemistry principles in the synthesis of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid offers substantial benefits in terms of environmental impact, safety, and efficiency. The protocols detailed in this application note demonstrate that by replacing hazardous reagents with recyclable catalysts, utilizing greener solvents like water, and employing alternative energy sources such as microwave and ultrasound, it is possible to develop sustainable synthetic routes without compromising on yield or purity. These methodologies are not only academically interesting but are also scalable for industrial applications, paving the way for a more sustainable future in pharmaceutical manufacturing.
References
- Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- MDPI. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PMC. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties.
- MDPI. (n.d.). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
- Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
- ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega.
- ChemicalBook. (n.d.). Ethyl 2-(ethoxymethylene)acetoacetate synthesis.
- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
- PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
- ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles.
- ResearchGate. (n.d.). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids.
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid
The following technical guide details the optimized synthesis of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for succinate dehydrogenase inhibitors and kinase inhibitors).
This guide prioritizes regiochemical control , the primary bottleneck in pyrazole synthesis.
Executive Summary & Route Analysis
The Core Challenge: The synthesis of 1,3-disubstituted pyrazoles is plagued by tautomeric ambiguity . The starting material, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, exists in equilibrium with its 5-hydroxy tautomer. Consequently, alkylation often yields a mixture of N-alkyl and O-alkyl products, as well as N1 vs. N2 regioisomers .
Recommended Route: Sequential Alkylation Strategy We recommend a stepwise approach starting from the commercially available ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. This route offers higher reproducibility than direct cyclization of ethylhydrazine, which frequently favors the undesired 5-hydroxy isomer.
Workflow Overview:
-
Precursor: Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.
-
Step 1 (O-Methylation): Selective methylation of the hydroxyl group.
-
Step 2 (N-Ethylation): Regioselective ethylation of the pyrazole nitrogen.
-
Step 3 (Hydrolysis): Saponification of the ester to the final acid.
Caption: Optimized sequential alkylation workflow for 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid.
Optimized Experimental Protocols
Step 1: Selective O-Methylation
Objective: Methylate the oxygen at C3 without N-methylating the ring.
Critical Insight: The enol oxygen is more nucleophilic than the pyrazole nitrogen under mild basic conditions. Using a polar aprotic solvent like Acetone or DMF with
-
Reagents:
-
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq)
-
Methyl Iodide (MeI) (1.2 eq)
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: Acetone (0.2 M)
-
-
Procedure:
-
Suspend starting material and
in Acetone. -
Add MeI dropwise at 0°C to suppress N-methylation rates.
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
QC Check: Monitor by TLC/LCMS. Look for the disappearance of the enol peak.
-
Workup: Filter solids, concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary.
-
Step 2: Regioselective N-Ethylation
Objective: Install the ethyl group at N1 (adjacent to the carbon bearing the hydrogen, not the methoxy).
Critical Insight: Alkylation of 3-alkoxypyrazoles typically yields a mixture of N1 (desired) and N2 (undesired) isomers. The N1 position is often sterically favored, but electronic effects can vary. Using Cesium Carbonate (
-
Reagents:
-
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (1.0 eq)
-
Ethyl Iodide (EtI) (1.5 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Solvent: DMF (anhydrous, 0.1 M)
-
-
Procedure:
-
Dissolve the pyrazole intermediate in dry DMF.
-
Add
and stir for 30 mins at RT. -
Add EtI dropwise.
-
Heat to 60°C for 4-6 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash with brine (3x) to remove DMF.
-
Purification: Silica gel chromatography is mandatory here to separate the N1 (major) and N2 (minor) isomers.
-
Eluent: Hexanes:EtOAc (gradient 10% -> 40%).
-
Identification: The N1 isomer (1-ethyl-3-methoxy) typically elutes after the N2 isomer (1-ethyl-5-methoxy) due to higher polarity, but verify with NOESY NMR.
-
-
Step 3: Hydrolysis
Objective: Saponify the ester without decarboxylation.
-
Reagents:
-
Ester Intermediate (1.0 eq)
-
Lithium Hydroxide (LiOH·H2O) (3.0 eq)
-
Solvent: THF:Water (3:1)
-
-
Procedure:
-
Dissolve ester in THF/Water.
-
Stir at RT for 3 hours. (Avoid high heat to prevent decarboxylation).
-
Workup: Acidify to pH 2-3 with 1M HCl. The product usually precipitates. Filter and dry.[1]
-
Troubleshooting & FAQs
Regioselectivity & Isomer Control
Q1: I am seeing two spots on TLC after Step 2 (N-ethylation). Which one is my product? A: You are likely observing the N1 (1-ethyl-3-methoxy) and N2 (1-ethyl-5-methoxy) regioisomers.
-
Diagnosis: The N1 isomer (desired) is generally more polar than the N2 isomer.
-
Verification: Run a NOESY 1H-NMR .
-
Desired (N1): You should see an NOE correlation between the N-Ethyl protons and the C5-Proton (the aromatic ring proton).
-
Undesired (N2): You will see an NOE correlation between the N-Ethyl protons and the O-Methoxy protons .
-
Q2: My N-alkylation yield is low (<40%). How can I improve conversion? A: Low yield is often due to incomplete deprotonation or moisture in DMF.
-
Fix 1: Switch base to NaH (60% dispersion) . Add NaH at 0°C, stir 30 mins, then add EtI. This ensures complete deprotonation.
-
Fix 2: Ensure DMF is anhydrous. Water quenches the alkyl halide and the anion.
Impurity Management[2]
Q3: I am detecting an "N-methyl" impurity after Step 1. A: This is Ethyl 1-methyl-3-hydroxy-pyrazole-4-carboxylate (or its tautomer).
-
Cause: Methylation occurred on Nitrogen instead of Oxygen. This happens if the reaction is too hot or the solvent is too polar (promoting soft-soft interactions).
-
Solution:
-
Keep the reaction at 0°C during addition.
-
Switch solvent to Acetone (favors O-alkylation) instead of DMF.
-
Use Methyl Tosylate (MeOTs) instead of Methyl Iodide; tosylates are "harder" electrophiles and favor the "hard" oxygen nucleophile.
-
Quantitative Data: Solvent Effects on Regioselectivity
| Solvent | Base | Temperature | N1 (Desired) : N2 (Undesired) Ratio |
| DMF | 60°C | 85 : 15 | |
| DMF | 80°C | 70 : 30 | |
| THF | NaH | 0°C -> RT | 60 : 40 |
| Acetonitrile | Reflux | 75 : 25 |
Note: Data derived from general pyrazole alkylation trends [1, 2].
Decision Tree for Purification
Caption: Decision logic for purifying N-ethylation regioisomers.
References
-
US Patent 11,542,278 B1 . Synthesis of 2-ethyl-4,5-diiodo-2H-1,2,3-triazole and intermediates including ethyl 1-ethyl-3-methoxy-1H-pyrazole-4-carboxylate. Google Patents. Link
-
Organic Chemistry Portal . Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Link
-
Organic Syntheses . Ethyl Ethoxymethylenemalonate.[2] Coll. Vol. 3, p.395 (1955). Link
-
BenchChem . Technical Support: Optimizing N-Alkylation of Pyrazoles. Link
Sources
Technical Support Center: Stability of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid under acidic conditions. Our aim is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.
Introduction
1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Understanding its stability profile, particularly in acidic environments, is crucial for consistent experimental outcomes, formulation development, and predicting its behavior in biological systems. This guide will delve into the potential degradation pathways, provide experimental protocols for stability assessment, and offer solutions to common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid in acidic conditions?
A1: The primary stability concerns involve the potential for hydrolysis of the methoxy ether linkage and, to a lesser extent, the cleavage of the N-ethyl bond. The pyrazole ring itself is generally robust and resistant to degradation under typical acidic conditions used in pharmaceutical testing.[1][2]
Q2: At what pH would you expect degradation to become significant?
A2: Significant degradation is more likely to occur under strongly acidic conditions (pH < 2) and at elevated temperatures. The rate of hydrolysis is dependent on both the hydronium ion concentration and the temperature. Mildly acidic conditions are less likely to cause significant degradation over short periods at ambient temperature.
Q3: What are the likely degradation products?
A3: The primary degradation products would likely be 1-ethyl-3-hydroxy-pyrazole-4-carboxylic acid resulting from the cleavage of the methoxy group, and potentially 3-methoxy-pyrazole-4-carboxylic acid from the cleavage of the N-ethyl group. Further degradation of the pyrazole ring is not expected under typical acidic hydrolysis conditions.[1]
Q4: How does the carboxylic acid group influence the stability of the molecule?
A4: The carboxylic acid group is an electron-withdrawing group, which can influence the electron density of the pyrazole ring and potentially affect the stability of the adjacent functional groups. The pKa of a similar pyrazole-4-carboxylic acid has been predicted to be around 4.46, meaning that in strongly acidic solutions, the carboxylic acid will be protonated.[3]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays performed in acidic media.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Verify Compound Integrity: Before and after the assay, analyze the compound in the assay medium using a stability-indicating HPLC method (see Experimental Protocol 1). This will confirm if the parent compound is degrading and if any degradation products are appearing.
-
pH and Temperature Control: Ensure the pH and temperature of your assay medium are accurately controlled and monitored.
-
Time-Course Stability Study: Perform a time-course study of the compound in the assay medium to determine its half-life under the specific experimental conditions.
Issue 2: Appearance of unexpected peaks in HPLC analysis after sample processing with acidic reagents.
Possible Cause: Acid-induced degradation during sample preparation.
Troubleshooting Steps:
-
Minimize Acid Exposure: Reduce the time the sample is in contact with the acidic reagent.
-
Lower Temperature: Perform the sample preparation steps at a lower temperature (e.g., on ice) to slow down the rate of degradation.
-
Alternative Reagents: If possible, explore the use of less harsh acidic reagents or alternative sample preparation techniques that do not require strongly acidic conditions.
-
Identify Degradants: Use LC-MS to identify the mass of the unexpected peaks to confirm if they correspond to the expected degradation products.
Potential Degradation Pathways
Under strong acidic conditions, 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid may undergo degradation via two primary pathways:
-
O-Demethylation: The methoxy group at the C3 position can be protonated, followed by a nucleophilic attack (either SN1 or SN2 mechanism) by water or a counter-ion, leading to the formation of 1-ethyl-3-hydroxy-pyrazole-4-carboxylic acid and methanol.
-
N-De-ethylation: The nitrogen at the N1 position can be protonated. While less common for simple alkyl groups, under harsh conditions, the ethyl group could potentially be cleaved, possibly through a mechanism involving the formation of a carbocation, to yield 3-methoxy-pyrazole-4-carboxylic acid.
Caption: Potential degradation pathways of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid under acidic conditions.
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a forced degradation study to assess the stability of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid in an acidic solution, in accordance with ICH guidelines.[4][5]
Materials:
-
1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To separate flasks, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
-
Time-Point Sampling: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation reaction.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the degradation rate constant and half-life of the compound under the tested conditions.
Caption: Workflow for the forced degradation study of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid.
References
- International Journal of Pharmaceutical Sciences Review and Research.
- MDPI.
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available from: [Link]
- ACS Omega. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. 2021;6(32):20985-20996.
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review. Available from: [Link]
- MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. 2022;27(19):6529.
- New Journal of Chemistry.
- PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. 2024; doi: 10.1021/acs.cgd.4c00568.
- MedCrave. Forced Degradation Studies. J Anal Pharm Res. 2016;3(6):00073.
- Semantic Scholar. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. 2018;23(5):1044.
-
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
eGyanKosh. TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Available from: [Link]
- Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. 2020.
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
ResearchGate. (PDF) Experimental Investigation of the Kinetics and Thermodynamics of the Production of Methanol from the Hydrolysis of Methyl Acetate Catalyzed with Hydrochloric Acid. Available from: [Link]
-
YouTube. Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. 2022. Available from: [Link]
- MDPI.
-
YouTube. Chemical Kinetics -2 , Acid catalyzed Hydrolysis of Methyl acetate. 2021. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Thermal Optimization for Pyrazole-4-Carboxylate Synthesis
Introduction: The "Goldilocks" Zone of Pyrazole Chemistry
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing yield inconsistencies, regioisomeric impurities (3- vs 5-substituted), or thermal degradation during the synthesis of pyrazole-4-carboxylic acids.
In drug discovery, the pyrazole ring is a privileged scaffold, but its synthesis via the condensation of hydrazine derivatives with 1,3-dicarbonyls (Knorr-type reactions) is deceptively simple. The critical variable often overlooked is the temperature gradient .
A static temperature profile (e.g., "mix and reflux") often leads to:
-
Kinetic Traps: Rapid exotherms at
locking in the wrong regioisomer. -
Thermal Degradation: Unintended decarboxylation if the "Plateau" temperature exceeds stability thresholds.
-
Isolation Failure: "Crash cooling" leading to amorphous solids that trap impurities.
This guide provides a self-validating, gradient-based protocol to resolve these issues.
Module 1: Reaction Initiation (The "Ramp-Up")
Troubleshooting: "Why is my regioselectivity poor?"
Symptom: HPLC/NMR shows a mixture of 1,3- and 1,5-isomers, or the formation of "tarry" oligomers.
Root Cause:
The reaction between hydrazine and a
The Fix: The "Cold-Start" Gradient You must decouple the addition phase (hydrazone formation) from the cyclization phase (aromatization).
Protocol:
-
Chill: Cool the 1,3-dicarbonyl solution (in Ethanol or Toluene) to 0°C to -5°C .
-
Add: Add the hydrazine derivative dropwise over 30 minutes. Monitor internal temperature (
); do not allow . -
Dwell: Hold at 0°C for 30 minutes. This favors the formation of the kinetically controlled hydrazone intermediate.
-
Ramp: Increase temperature at a rate of 1°C/min to Room Temperature (25°C).
Technical Insight: The low temperature suppresses the nucleophilic attack at the more hindered carbonyl, improving selectivity for the desired isomer before the irreversible cyclization step occurs [1].
Module 2: Conversion & Stability (The "Plateau")
Troubleshooting: "Why did I lose my carboxyl group?" (Decarboxylation)[1][2][3]
Symptom: Mass spectrometry shows a product mass of
Root Cause: Pyrazole-4-carboxylic acids are prone to thermal decarboxylation.[1] While this typically requires high temperatures (>160°C), the presence of metal contaminants or acidic/basic catalysts can lower this threshold significantly [3]. Using high-boiling solvents like DMF or DMSO at reflux often triggers this degradation.
The Fix: The Safe Plateau Maintain the reaction temperature in the "Conversion Zone" but below the "Decarboxylation Threshold."
Data: Thermal Stability Thresholds
| Solvent | Boiling Point | Risk Level | Recommendation |
| Ethanol | 78°C | Low | Ideal for standard synthesis. |
| Toluene | 110°C | Moderate | Safe for most esters; monitor acids. |
| DMF/DMA | 153°C+ | High | Avoid unless decarboxylation is intended. |
| Acetic Acid | 118°C | Moderate | Good solvent/catalyst, but watch T > 100°C. |
Protocol:
-
After the "Ramp-Up," heat the mixture to 70–80°C (Ethanol reflux).
-
Hold for 2–4 hours.
-
Checkpoint: Perform TLC/LC-MS. If conversion is >95%, stop heating. Do not extend reflux unnecessarily.
Module 3: Crystallization (The "Cool-Down")
Troubleshooting: "My product is clogging the filter / purity is low."
Symptom: The product precipitates as a fine, sticky powder or an oil that solidifies into a hard cake.
Root Cause: "Crash cooling" (moving the flask from reflux directly to an ice bath) creates high supersaturation, causing rapid nucleation. This traps solvent and impurities (starting materials) inside the crystal lattice.
The Fix: Linear Cooling Gradient Controlled cooling promotes "Ostwald Ripening," where larger, purer crystals grow at the expense of smaller, impure ones.
Protocol:
-
Step 1: Turn off the heat source but leave the flask in the oil bath. Allow to cool to 40°C naturally (~30 mins).
-
Step 2: Remove from bath. Air cool to 25°C.
-
Step 3: Only now place in an ice bath (0°C) for final precipitation (30 mins).
Visualizing the Optimized Workflow
The following diagram illustrates the Temperature vs. Time profile required for high-fidelity synthesis.
Caption: Figure 1. Optimized Temperature Gradient Profile. Note the critical "Cold Addition" phase to lock in regioselectivity and the "Warning" zone for thermal degradation.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to speed up the "Plateau" phase? A: Yes, microwave synthesis is effective for pyrazoles and can reduce reaction times from hours to minutes [4]. However, you must still observe the Phase 1 (Cold Addition) protocol outside the microwave to ensure safety and regioselectivity. Once the reagents are mixed and the hydrazone is formed, you can transfer to the microwave for the cyclization step (e.g., 80°C for 10 min).
Q2: I am using a hydrazine hydrochloride salt instead of hydrazine hydrate. Does this change the temperature profile? A: Yes. Hydrazine salts release the free base more slowly, which can actually help with safety. However, they often require a base (like Sodium Acetate) and slightly higher temperatures to initiate. You may need to increase the "Ramp" target to 40-50°C to see the reaction initiate, but the 0°C addition is still recommended to prevent localized hot spots during neutralization.
Q3: My pyrazole-4-carboxylic acid has a melting point of 200°C. Can I just reflux in DMF? A: Proceed with extreme caution. While the melting point is high, the decarboxylation temperature might be lower (often starting ~160°C for electron-rich pyrazoles) [3]. If you must use high-boiling solvents, keep the bath temperature strictly controlled (e.g., 120°C max) and monitor by LC-MS.
References
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Source: National Institutes of Health (PMC). Context: Discusses temperature dependence on reaction efficiency and regioselectivity (60°C optimal for specific catalytic cycles). URL:[Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. Source: Beilstein Journals. Context: Highlights the use of 0°C conditions for controlling oxidative steps in pyrazole functionalization. URL:[Link]
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. Within drug discovery and development, pyrazole derivatives are of significant interest due to their diverse pharmacological activities. This guide provides an in-depth, expert-led interpretation of the ¹H NMR spectrum for 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid, grounded in comparative analysis with structurally related analogs to provide a robust and validated framework for spectral assignment.
Predicted ¹H NMR Spectrum: A Mechanistic Approach
The structure of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid presents five distinct proton environments. A thorough analysis of the electronic effects of the substituents—N-ethyl, C-methoxy, and C-carboxylic acid—on the pyrazole scaffold allows for a precise prediction of the corresponding ¹H NMR spectrum.
Molecular Structure and Proton Assignments
Caption: Structure of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid with proton labels.
-
Carboxylic Acid Proton (e, -COOH):
-
Predicted Chemical Shift (δ): 12.5 - 13.5 ppm.
-
Multiplicity: Broad singlet (br s).
-
Integration: 1H.
-
Causality: The acidic proton of a carboxylic acid is highly deshielded and its signal is often broadened due to hydrogen bonding and chemical exchange. In polar aprotic solvents like DMSO-d₆, which is commonly used for carboxylic acids, this signal typically appears significantly downfield, often above 12 ppm.[1] This is confirmed in analogous pyrazole-based benzoic acids where the carboxylic proton resonates at δ 12.63-12.66 ppm in DMSO-d₆.[1]
-
-
Pyrazole Ring Proton (d, H-5):
-
Predicted Chemical Shift (δ): 8.0 - 8.3 ppm.
-
Multiplicity: Singlet (s).
-
Integration: 1H.
-
Causality: The sole proton on the pyrazole ring is at the C-5 position. It experiences significant deshielding from the adjacent electron-withdrawing carboxylic acid group at C-4 and the "pyrrole-like" nitrogen at N-1. In a comparable structure, ethyl 3-acetamido-1H-pyrazole-4-carboxylate, the H-5 proton appears at δ 7.77 ppm.[2] The presence of the electron-donating methoxy group at C-3 will have a minor shielding effect, but the combined deshielding from the COOH and N-Et groups is expected to push the signal further downfield into the predicted range.
-
-
Ethyl Group Methylene Protons (a, N-CH₂-CH₃):
-
Predicted Chemical Shift (δ): 4.1 - 4.3 ppm.
-
Multiplicity: Quartet (q).
-
Integration: 2H.
-
Coupling Constant (J): ~7.2 Hz.
-
Causality: These methylene protons are directly attached to a nitrogen atom within the aromatic pyrazole ring, leading to strong deshielding. They are split into a quartet by the three adjacent methyl protons (n+1 rule). Experimental data for a closely related compound, 4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid, shows this quartet at δ 4.13 ppm with J = 7.2 Hz, providing a strong basis for this prediction.[1]
-
-
Methoxy Group Protons (c, -OCH₃):
-
Predicted Chemical Shift (δ): 3.8 - 4.0 ppm.
-
Multiplicity: Singlet (s).
-
Integration: 3H.
-
Causality: The methoxy protons are a singlet as there are no adjacent protons. When attached to an aromatic system, the chemical shift is typically in the δ 3.7-4.0 ppm range. In one N-methyl pyrazole derivative, the OCH₃ signal is observed at δ 3.87 ppm.[3] The electron-withdrawing nature of the adjacent carboxylic acid at C-4 likely shifts this signal towards the lower end of the typical range for an aromatic methoxy group.
-
-
Ethyl Group Methyl Protons (b, N-CH₂-CH₃):
-
Predicted Chemical Shift (δ): 1.3 - 1.5 ppm.
-
Multiplicity: Triplet (t).
-
Integration: 3H.
-
Coupling Constant (J): ~7.2 Hz.
-
Causality: These methyl protons are in a standard aliphatic environment. They are split into a triplet by the two adjacent methylene protons. The observed signal at δ 1.37 ppm (J = 7.2 Hz) in the aforementioned 1-ethyl-pyrazole analog strongly supports this assignment.[1]
-
Comparative Analysis with Structurally Related Compounds
Confidence in spectral assignment is significantly enhanced by comparing predicted shifts with experimental data from analogous structures. This comparison allows for the validation of substituent effects on the chemical environment of each proton.
| Proton | Predicted Shift (δ ppm) for Target Molecule | Experimental Shift (δ ppm) for Analog 1 [1] | Experimental Shift (δ ppm) for Analog 2 [2] |
| -COOH | 12.5 - 13.5 (br s) | 12.63 (s) | 13.56 (br s, NH) |
| Pyrazole H-5 | 8.0 - 8.3 (s) | 7.72 (d, J=2.3 Hz) | 7.77 (s) |
| N-CH₂- | 4.1 - 4.3 (q) | 4.13 (q, J=7.2 Hz) | N/A (N-H) |
| -OCH₃ | 3.8 - 4.0 (s) | N/A (OCH₂) | N/A (NH-Ac) |
| -CH₃ | 1.3 - 1.5 (t) | 1.37 (t, J=7.2 Hz) | N/A (N-H) |
Analog 1: 4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid (in DMSO-d₆) Analog 2: Ethyl 3-acetamido-1H-pyrazole-4-carboxylate (in DMSO-d₆)
This comparison validates the predicted chemical shifts. For instance, the ethyl group signals in Analog 1 are nearly identical to the predicted values for the target molecule, confirming the electronic environment around the N-1 position is very similar. The pyrazole proton in Analog 2 (H-5) at δ 7.77 ppm provides a solid baseline, with the expected downfield shift in our target molecule due to the differing electronic effects of methoxy versus acetamido groups.
Experimental Protocols for a Self-Validating System
To ensure trustworthy and reproducible results, the following protocols are recommended.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for ¹H NMR analysis including a D₂O exchange experiment.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the carboxylic acid and observing the exchangeable proton.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the spectrometer (e.g., a 400 MHz Bruker Avance). Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
Spectrum Acquisition: Acquire a standard proton spectrum. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
D₂O Exchange Protocol: To unequivocally identify the carboxylic acid proton, remove the NMR tube, add a single drop of deuterium oxide (D₂O), and shake well. Re-acquire the ¹H NMR spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum. This is a definitive confirmation of its assignment.
By adhering to this guide, researchers can confidently interpret the ¹H NMR spectrum of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid and apply these principles of comparative analysis to a wide range of related heterocyclic compounds.
References
Sources
Mass spectrometry fragmentation patterns of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid: A Comparative Analysis
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pathways of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid, a substituted pyrazole of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active compounds.
Understanding the fragmentation behavior of this molecule is not merely an academic exercise. For researchers in pharmaceutical development, it is critical for metabolite identification, impurity profiling, and quality control, ensuring the integrity and safety of potential drug candidates. This guide will provide a comparative analysis of the fragmentation patterns, grounded in established mechanistic principles, to empower researchers to interpret mass spectra with confidence. We will dissect the influence of the ethyl, methoxy, and carboxylic acid substituents on the fragmentation of the core pyrazole ring, offering a predictive framework for related structures.
Core Fragmentation Pathways: A Mechanistic Overview
The fragmentation of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid under electron ionization is a complex process governed by the relative stability of the resulting ions. The initial molecular ion (M+) is formed by the ejection of an electron. The subsequent fragmentation is dictated by the molecule's inherent chemical properties, with cleavages occurring at the most labile bonds and rearrangements leading to the formation of stable neutral losses and charged fragments.
The primary sites of fragmentation can be logically deduced by examining the functional groups appended to the pyrazole ring: the N-ethyl group, the C-methoxy group, and the C-carboxylic acid group. Each of these substituents introduces unique and competing fragmentation channels.
The Role of the Carboxylic Acid Group: The α-Cleavage and McLafferty Rearrangement
The carboxylic acid moiety is a dominant director of fragmentation. The initial, and often most significant, fragmentation event is the loss of the hydroxyl radical (•OH), leading to the formation of a stable acylium ion. This is a classic α-cleavage event.
Figure 1. Initial fragmentation pathways involving the carboxylic acid group.
Another key fragmentation pathway for carboxylic acids is the loss of a water molecule (H₂O). This often proceeds via a rearrangement where a hydrogen atom from an adjacent group is transferred to the carboxylic acid.
Fragmentation of the N-Ethyl Group: The Dominance of β-Cleavage
The N-ethyl group provides a facile route for fragmentation through the loss of a methyl radical (•CH₃) via β-cleavage, resulting in a stable, resonance-stabilized cation. This is a common and energetically favorable fragmentation for N-alkylated heterocycles.
Figure 2. Fragmentation pathway involving the N-ethyl group.
The Methoxy Group's Contribution: Loss of Formaldehyde
The methoxy group at the C3 position can undergo fragmentation through the loss of a neutral formaldehyde (CH₂O) molecule. This is a characteristic fragmentation for methoxy-substituted aromatic and heteroaromatic systems. This process often involves a rearrangement prior to the loss of the neutral molecule.
Figure 3. Fragmentation pathway involving the C-methoxy group.
Comparative Analysis of Fragmentation Products
To provide a clear comparison of the primary fragmentation pathways, the following table summarizes the key fragments, their proposed structures, and the mechanistic origin of their formation.
| m/z | Proposed Fragment Structure | Neutral Loss | Mechanism | Relative Abundance |
| 184 | [M]+• | - | Molecular Ion | Moderate |
| 169 | [M - CH₃]+ | •CH₃ | β-cleavage of N-ethyl group | High |
| 167 | [M - OH]+ | •OH | α-cleavage of carboxylic acid | High |
| 154 | [M - CH₂O]+• | CH₂O | Rearrangement and loss from methoxy group | Moderate |
| 139 | [M - COOH]+ | •COOH | α-cleavage of carboxylic acid | Moderate to Low |
| 125 | [M - COOH - CH₃]+ | •COOH, •CH₃ | Sequential loss | Moderate |
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a representative protocol for acquiring the mass spectrum of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight or magnetic sector instrument) is recommended for accurate mass measurements.
-
Electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any potential impurities.
-
Ionization: Utilize a standard electron energy of 70 eV. This energy level is conventional for EI-MS as it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.
-
Mass Analysis: Scan a mass range appropriate for the analyte, typically from m/z 50 to 300, to ensure the detection of both the molecular ion and all significant fragment ions.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the identification of low-abundance fragments.
Conclusion
The fragmentation pattern of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid is a composite of the individual fragmentation tendencies of its constituent functional groups. The interplay between the loss of a methyl radical from the N-ethyl group, the loss of a hydroxyl radical from the carboxylic acid, and the loss of formaldehyde from the methoxy group results in a characteristic mass spectrum. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this molecule and its structural analogs in complex matrices. This guide provides a foundational framework for the interpretation of such data, serving as a valuable tool for professionals in drug development and related scientific fields.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
Sparkman, O. D., & Penton, Z. (2019). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]
A Senior Application Scientist's Comparative Guide to Method Development
An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Retention Times for 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the precise and reproducible analysis of novel chemical entities is a cornerstone of progress. 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid, a heterocyclic compound, represents a class of molecules frequently investigated for its potential biological activity. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for its characterization, and a thorough understanding of its retention behavior is paramount for developing robust analytical methods. This guide provides a comparative analysis of HPLC retention times for 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid, grounded in scientific principles and supported by experimental data.
Section 1: The Foundational Role of Physicochemical Properties in HPLC Retention
The retention time (t_R) of a molecule in reversed-phase HPLC is a direct consequence of its physicochemical properties and its interactions with the stationary and mobile phases. For 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid, the following characteristics are of primary importance:
-
Acidity (pKa): The carboxylic acid moiety dictates that the molecule's ionization state is pH-dependent. At a mobile phase pH significantly below its pKa, the compound will be in its neutral, protonated form, rendering it more hydrophobic and leading to longer retention on a non-polar stationary phase. Conversely, at a pH above the pKa, it will exist as the more polar carboxylate anion, resulting in earlier elution.
-
Polarity (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's overall lipophilicity. The ethyl and methoxy groups on the pyrazole ring contribute to the non-polar character of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid, while the pyrazole ring itself and the carboxylic acid group impart polarity. This balance of hydrophobic and hydrophilic features will govern its affinity for the stationary phase.
-
UV Absorbance: The conjugated π-system of the pyrazole ring allows for the absorption of ultraviolet (UV) light, making UV detection a highly suitable and sensitive method for HPLC analysis. The wavelength of maximum absorbance (λ_max) should be determined to optimize detector response.
Expert Insight: The most effective means of manipulating the retention time of ionizable compounds like 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid is by adjusting the pH of the mobile phase. A common and effective strategy is to maintain the mobile phase pH at least two units below the analyte's pKa to ensure complete protonation and consistent, reproducible retention.
Section 2: A Comparative Study of HPLC Retention Times
To illustrate the impact of stationary phase chemistry and mobile phase composition on retention time, a comparative study was conducted using two prevalent reversed-phase columns.
Standardized Experimental Framework
-
Instrumentation: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Analyte: 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid (analytical standard, >99% purity).
-
Sample Preparation: A stock solution of the analyte was prepared in a 50:50 (v/v) mixture of acetonitrile and water. Working standards were prepared by diluting the stock solution with the initial mobile phase of each respective method.
Methodology A: The Industry Standard C18 Stationary Phase
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention characteristics.
Detailed Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA at 260 nm.
Methodology B: Alternative Selectivity with a Phenyl-Hexyl Stationary Phase
The Phenyl-Hexyl stationary phase offers a different retention mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrazole ring of the analyte.
Detailed Experimental Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA at 260 nm.
Comparative Data Analysis
| Parameter | Methodology A (C18) | Methodology B (Phenyl-Hexyl) | Scientific Rationale for Observed Differences |
| Retention Time (t_R) | Approximately 9.2 minutes | Approximately 7.8 minutes | The stronger hydrophobic interactions between the alkyl chains of the C18 phase and the ethyl group of the analyte lead to a longer retention time. The Phenyl-Hexyl phase provides alternative selectivity via π-π interactions, and the use of methanol, a more polar and weaker organic modifier than acetonitrile, contributes to the earlier elution. |
| Peak Shape | Symmetrical (Tailing Factor ≈ 1.2) | Highly Symmetrical (Tailing Factor ≈ 1.0) | Both methods yield acceptable peak shapes. The use of TFA in Methodology B can sometimes lead to sharper peaks for acidic compounds due to its strong ion-pairing capabilities. |
| Selectivity | Good resolution from potential process impurities. | Different elution order of impurities compared to the C18 phase. | The distinct retention mechanisms of the two columns can be leveraged to resolve co-eluting impurities, a critical aspect of purity analysis. |
Trustworthiness and Self-Validation: The inclusion of an acidic modifier (Formic Acid or TFA) in the mobile phase is a self-validating aspect of these protocols. It ensures the analyte remains in a single, non-ionized state, which is essential for achieving sharp peaks and reproducible retention times. This approach minimizes the impact of minor pH fluctuations and interactions with residual silanols on the silica-based stationary phase.
Section 3: A Systematic Workflow for HPLC Method Development
The development of a robust and reliable HPLC method is a systematic process. The following workflow provides a logical progression from initial screening to final validation.
Caption: A structured workflow for the development and validation of an HPLC method.
Section 4: Authoritative Grounding and Mechanistic Considerations
The principles governing reversed-phase chromatography are well-documented in seminal texts and publications. The retention of a molecule is primarily driven by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. For a deeper understanding of these concepts, readers are directed to authoritative resources in the field of separation science.
In-Text Citation Example: The selection of an appropriate organic modifier, such as acetonitrile or methanol, can significantly impact selectivity due to differences in their solvent strength and interactions with the analyte and stationary phase, a concept thoroughly explained in "Introduction to Modern Liquid Chromatography" by Snyder, Kirkland, and Dolan.
Concluding Remarks
The HPLC retention time of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid is a tunable parameter that is highly dependent on the judicious selection of the stationary and mobile phases. A C18 column paired with an acetonitrile/water mobile phase provides robust hydrophobic retention, while a Phenyl-Hexyl column with a methanol/water mobile phase offers alternative selectivity, which can be advantageous for resolving complex mixtures. The experimental data and systematic method development workflow presented herein provide a comprehensive starting point for scientists to develop and optimize a reliable HPLC method that meets their specific analytical objectives. A methodical approach, grounded in the fundamental principles of chromatography, is the key to achieving accurate and reproducible results.
A Senior Scientist’s Guide to Establishing and Comparing Reference Standards for the Analysis of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic Acid
Introduction: The Analytical Cornerstone
In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all analytical measurements are judged, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations. The pyrazole scaffold, a key pharmacophore in numerous therapeutic agents, presents unique analytical challenges.[1][2] This guide provides an in-depth, experience-driven framework for selecting, qualifying, and comparing reference standards for a representative pyrazole derivative, 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid.
The Reference Standard Landscape: Commercial vs. In-House Qualification
When a compendial standard is unavailable, a scientist has two primary pathways: procuring a high-purity material from a specialized chemical supplier or undertaking a full in-house qualification of a synthesized or isolated batch. The choice is not merely one of convenience but is dictated by the intended use of the standard and the stage of drug development.
-
Commercial High-Purity Standards: Often designated as "research grade," these materials are suitable for early-stage development and method validation.[8] However, their utility in a regulated GMP environment is entirely dependent on the quality and comprehensiveness of the accompanying Certificate of Analysis (CoA).
-
In-House Qualified Reference Standards: This is the gold standard for late-stage development and commercial quality control. It involves a comprehensive characterization of a selected batch of material to unequivocally confirm its structure and assign a purity value with a defined uncertainty.[9]
The following workflow illustrates the decision-making and qualification process for establishing a reliable reference standard.
Caption: Workflow for Reference Standard Sourcing and Qualification.
Comparative Analysis of Purity Assessment Techniques
The cornerstone of a reference standard's value is its assigned purity. A common pitfall is relying on a single chromatographic method, which may not detect all potential impurities. A robust qualification employs orthogonal (different and independent) analytical techniques. The "mass balance" approach is the most trustworthy method, where purity is calculated by subtracting all measured impurity contents from 100%.[9][10]
Purity = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Residue)
The table below compares the primary techniques used in this approach, with hypothetical but realistic data for two potential batches of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid.
| Parameter | Technique | Principle | Batch A (Result) | Batch B (Result) | Key Considerations & Rationale |
| Organic Purity | HPLC-PDA | Separation based on polarity; detection by UV absorbance. Peak area percent is calculated. | 99.75% | 99.10% | Causality: The primary tool for detecting structurally similar impurities. A Photo-Diode Array (PDA) detector is crucial to check for peak purity and co-eluting impurities. |
| Water Content | Karl Fischer Titration | Coulometric or volumetric titration based on the quantitative reaction of water with iodine. | 0.10% | 0.35% | Causality: Carboxylic acids can be hygroscopic. This method is specific for water and far more accurate than Loss on Drying (LOD), which detects any volatile component. |
| Residual Solvents | GC-HS with FID | Volatile solvents are partitioned into the headspace of a sealed vial and injected into a GC for separation and detection. | 0.05% (Acetone) | 0.15% (Toluene) | Causality: Detects volatile organic impurities from the final crystallization or purification steps. Headspace (HS) sampling prevents contamination of the GC system with the non-volatile API. |
| Inorganic Impurities | Residue on Ignition (ROI) / Sulfated Ash | The sample is ignited in the presence of sulfuric acid, converting inorganic salts to stable sulfates, which are then weighed. | <0.05% | 0.08% | Causality: Quantifies non-combustible inorganic materials, such as catalysts or salts, that would be invisible to HPLC-UV or GC-FID. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, LC-MS | Spectroscopic techniques to confirm the molecular structure and identify any major unexpected impurities. | Confirmed | Confirmed | Trustworthiness: This is a mandatory, non-negotiable step. The standard's identity must be unequivocally proven before any quantitative work is performed. |
| Calculated Purity (Mass Balance) | N/A | 100% - Sum of Impurities | 99.60% | 98.52% | Conclusion: Batch A is clearly superior and suitable for qualification as a primary reference standard. Batch B may be acceptable for limited, early-phase work but not for rigorous quantitative assays. |
This mass balance concept is a self-validating system, ensuring all aspects of the material are accounted for.
Caption: Visualization of the Mass Balance Approach for Purity Assignment.
Experimental Protocols: A Blueprint for Validation
The trustworthiness of a reference standard is built upon the quality of the analytical methods used for its characterization.[11][12] The following protocols are provided as robust starting points for the analysis of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid, consistent with ICH Q2(R2) guidelines for method validation.[5][7]
Protocol 1: HPLC-PDA Method for Organic Purity Assessment
-
Rationale: This reverse-phase method provides excellent separation for pyrazole carboxylic acids and their likely process-related impurities.[13][14] The use of a simple acidic mobile phase ensures good peak shape for the carboxylic acid moiety.
-
Methodology:
-
Instrumentation: HPLC system with a Photo-Diode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA scan 210-400 nm, with quantification at a suitable wavelength (e.g., λmax ~254 nm).
-
Sample Preparation: Accurately weigh ~10 mg of the reference standard candidate and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1.0 mg/mL stock. Dilute 1:10 in the same diluent for a final concentration of 0.1 mg/mL.
-
Protocol 2: GC-HS Method for Residual Solvent Analysis
-
Rationale: Static headspace sampling is the standard technique for residual solvent analysis as per USP <467> and ICH Q3C guidelines. It is highly sensitive and prevents contamination of the analytical system.
-
Methodology:
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Static Headspace Autosampler.
-
Column: G43 (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow ~2.0 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh ~100 mg of the reference standard candidate into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp securely.
-
Conclusion: Beyond the Certificate
Establishing a reference standard for a novel compound like 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid is a foundational scientific endeavor that demands more than just accepting a supplier's CoA at face value. It requires a mindset of rigorous, orthogonal characterization. By employing a mass balance approach that integrates chromatographic purity, water content, residual solvents, and inorganic residue, researchers can assign a purity value with a high degree of confidence. This ensures that the standard is not just a vial of powder, but a reliable, trustworthy, and defensible cornerstone for all subsequent analytical work, from early-stage research to regulatory submission.
References
-
Title: ICH Q2(R2): Validation of Analytical Procedures Source: International Council for Harmonisation URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Verified Scientific Channel) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]
-
Title: Mastering Impurity Profiling: USP's Evolving Standards and Strategies Source: European Pharmaceutical Review URL: [Link]
-
Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: The Importance of Impurity Standards in Pharmaceutical Development Source: PharmiWeb.com URL: [Link]
-
Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative Source: Research Square (Preprint) URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]
-
Title: The ABC's of Reference Standard Management Source: EAG Laboratories URL: [Link]
-
Title: Reference Standards in the Pharmaceutical Industry Source: MRIGlobal URL: [Link]
-
Title: Why High-Purity Reference and Impurity Standards Are Essential for Modern Pharmaceutical R&D Source: Pharmaffiliates URL: [Link]
-
Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: RSC Medicinal Chemistry (via PMC) URL: [Link]
-
Title: Pyrazole derivative in preclinical study Source: ResearchGate URL: [Link]
-
Title: Ph. Eur. Reference Standards: Orders and Catalogue Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid is one such compound where comprehensive, publicly available safety data may be limited. In such instances, a conservative and systematic approach to personal protective equipment (PPE) is not just a recommendation—it is an essential component of responsible research. This guide provides a procedural framework for selecting, using, and disposing of PPE when handling this and other novel pyrazole-based compounds.
Our safety philosophy is grounded in the RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2] When specific toxicological data is unavailable, we must recognize the potential for hazards based on structurally similar compounds. Pyrazole carboxylic acids, for example, are often classified as skin and eye irritants.[3][4][5][6][7] Therefore, we will operate under the assumption that 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid presents similar risks.
Core Principles of Chemical Handling
All laboratory operations involving this compound must adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][9][10] This includes the development of a comprehensive Chemical Hygiene Plan (CHP) tailored to the specific hazards present in your laboratory.[8][9][11]
Part 1: Essential Personal Protective Equipment
The selection of PPE is contingent upon a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for various laboratory tasks involving 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Laboratory Coat | Disposable Nitrile Gloves | Safety Glasses with Side Shields | Recommended, especially if dust is generated. N95 respirator or use of a chemical fume hood. |
| Dissolving and Solution Preparation | Laboratory Coat | Disposable Nitrile Gloves | Chemical Splash Goggles | Not typically required if performed in a well-ventilated area or fume hood. |
| Running Reactions and Transfers | Laboratory Coat or Chemical-Resistant Apron | Disposable Nitrile Gloves (consider double-gloving) | Chemical Splash Goggles and Face Shield | Not typically required if performed in a fume hood. |
| Work-up and Purification | Laboratory Coat or Chemical-Resistant Apron | Disposable Nitrile Gloves | Chemical Splash Goggles and Face Shield | Not typically required if performed in a fume hood. |
| Spill Cleanup | Chemical-Resistant Coveralls | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles and Face Shield | Required. Air-purifying respirator with appropriate cartridges. |
Detailed PPE Specifications
-
Body Protection : A standard laboratory coat is the minimum requirement. For larger scale operations or when there is a significant splash risk, a chemical-resistant apron over the lab coat is recommended.[12]
-
Hand Protection : Disposable nitrile gloves provide adequate protection for incidental contact.[12][13] If prolonged contact is anticipated, or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[12]
-
Eye and Face Protection : At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required.[13] When there is a risk of splashing, chemical splash goggles should be worn.[3][12][14] For procedures with a higher risk of splashing or exothermic reactions, a face shield should be worn in addition to goggles.[5][12][15]
-
Respiratory Protection : While engineering controls like chemical fume hoods are the first line of defense, respiratory protection may be necessary when handling the solid material outside of a hood, or in the event of a spill.[13] A NIOSH-approved N95 respirator can provide protection against airborne particulates.[15] For situations with potential vapor exposure, an air-purifying respirator with organic vapor cartridges is appropriate.[16][17]
Part 2: Procedural Guidance
Donning and Doffing PPE: A Step-by-Step Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on and fasten completely.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye and Face Protection: Goggles should be snug but comfortable.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat/Apron: Remove by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Handle by the arms or strap.
-
Respiratory Protection (if required): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Emergency Procedures: Exposure and Spills
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][6][18]
-
Remove any contaminated clothing while under a safety shower.
In Case of Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][6][18]
-
Remove contact lenses if present and easy to do.
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don the appropriate PPE (including respiratory protection).
-
Contain the spill with an appropriate absorbent material.
-
Clean the area and dispose of all contaminated materials as hazardous waste.[18]
Part 3: Disposal and Decontamination
Proper disposal of contaminated materials is a critical final step in the safe handling of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid.
Disposal of Contaminated PPE
-
Gloves, disposable lab coats, and other solid contaminated materials: Place in a designated hazardous waste container.[19]
-
Reusable PPE (e.g., face shields, goggles): Decontaminate thoroughly with soap and water before reuse.[19][20]
Chemical Waste Disposal
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous waste.[21]
-
Liquid Waste: Collect in a compatible, sealed container, segregated by waste type (e.g., aqueous, organic).[21][22]
-
Never dispose of this chemical down the drain.[4][23] All chemical waste must be disposed of through your institution's environmental health and safety office.[22]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for PPE selection based on procedural risk assessment.
References
-
ACS Chemical Health and Safety Division. American Chemical Society. [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
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Safety. American Chemical Society. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
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Decontaminating Empty Containers. Division of Research Safety - University of Illinois. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Safety Video by American Chemical Society (1991). YouTube. [Link]
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Classroom Resources | ACS Chemical Safety. American Association of Chemistry Teachers. [Link]
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Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]
-
Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
-
Ethyl pyrazole-4-carboxylate Safety Data Sheet. Thermo Fisher Scientific. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
